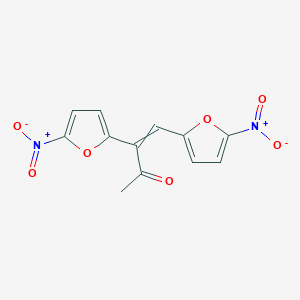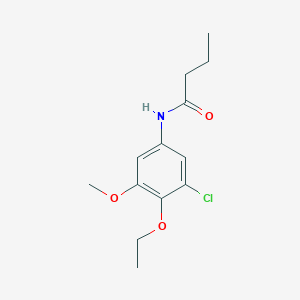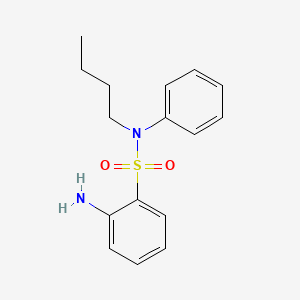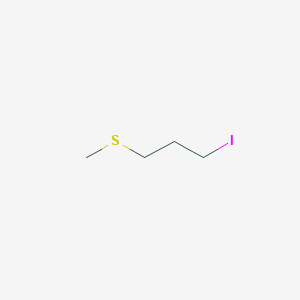![molecular formula C21H30N2O2 B14356450 2-[[7-[(2-Hydroxyphenyl)methylamino]heptylamino]methyl]phenol CAS No. 92633-20-0](/img/structure/B14356450.png)
2-[[7-[(2-Hydroxyphenyl)methylamino]heptylamino]methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[7-[(2-Hydroxyphenyl)methylamino]heptylamino]methyl]phenol is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a phenol group and a heptylamino chain. Its chemical properties make it a subject of interest in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[7-[(2-Hydroxyphenyl)methylamino]heptylamino]methyl]phenol typically involves multi-step organic reactions. One common method includes the reaction of 2-hydroxybenzaldehyde with heptylamine under controlled conditions to form an intermediate Schiff base. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-[[7-[(2-Hydroxyphenyl)methylamino]heptylamino]methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-[[7-[(2-Hydroxyphenyl)methylamino]heptylamino]methyl]phenol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of 2-[[7-[(2-Hydroxyphenyl)methylamino]heptylamino]methyl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The heptylamino chain allows the compound to interact with hydrophobic regions of proteins, affecting their function and stability.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Methylamino)phenol
- N-Methyl-2-aminophenol
- N-Methyl-2-hydroxyaniline
Uniqueness
2-[[7-[(2-Hydroxyphenyl)methylamino]heptylamino]methyl]phenol is unique due to its extended heptylamino chain, which provides additional hydrophobic interactions compared to similar compounds. This structural feature enhances its binding affinity and specificity for certain molecular targets, making it a valuable compound in various applications.
Propiedades
Número CAS |
92633-20-0 |
|---|---|
Fórmula molecular |
C21H30N2O2 |
Peso molecular |
342.5 g/mol |
Nombre IUPAC |
2-[[7-[(2-hydroxyphenyl)methylamino]heptylamino]methyl]phenol |
InChI |
InChI=1S/C21H30N2O2/c24-20-12-6-4-10-18(20)16-22-14-8-2-1-3-9-15-23-17-19-11-5-7-13-21(19)25/h4-7,10-13,22-25H,1-3,8-9,14-17H2 |
Clave InChI |
LBIDMLWIGMISLX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CNCCCCCCCNCC2=CC=CC=C2O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{2-Methyl-1-[(trimethylsilyl)oxy]propyl}pyrrolidine-2,5-dione](/img/structure/B14356373.png)
![2,2,3,3,7,7,8,8-Octafluoro-1,4,6,9-tetraoxaspiro[4.4]nonane](/img/structure/B14356386.png)





![[1-(Trifluoromethanesulfonyl)ethylidene]cyclopentane](/img/structure/B14356424.png)
![2-Thiazolamine, N-[(4-methoxyphenyl)methylene]-](/img/structure/B14356427.png)

![2-[5-(2H-1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]pyridine](/img/structure/B14356437.png)
![N-[3,5-Dichloro-4-(difluoromethoxy)phenyl]benzamide](/img/structure/B14356440.png)


